![molecular formula C20H23N5 B14746784 6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine CAS No. 2360-70-5](/img/structure/B14746784.png)
6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amination: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction using aniline derivatives.
Propylation: The propyl chain can be added through an alkylation reaction using propyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Halides: Benzyl halides, propyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidines. It may exhibit anticancer, antiviral, and antibacterial properties.
Pharmacology: Research focuses on its interaction with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to explore its effects on cellular processes and its potential as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate receptor activity to produce antiviral effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine: Known for its potential therapeutic applications.
6-Benzyl-5-[3-(methylamino)propyl]pyrimidine-2,4-diamine: Similar structure with a methylamino group instead of a phenylamino group.
6-Benzyl-5-[3-(ethylamino)propyl]pyrimidine-2,4-diamine: Contains an ethylamino group, offering different pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the phenylamino group can enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
2360-70-5 |
|---|---|
Fórmula molecular |
C20H23N5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
5-(3-anilinopropyl)-6-benzylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H23N5/c21-19-17(12-7-13-23-16-10-5-2-6-11-16)18(24-20(22)25-19)14-15-8-3-1-4-9-15/h1-6,8-11,23H,7,12-14H2,(H4,21,22,24,25) |
Clave InChI |
GIYDSGQBMCQPEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C(=NC(=N2)N)N)CCCNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


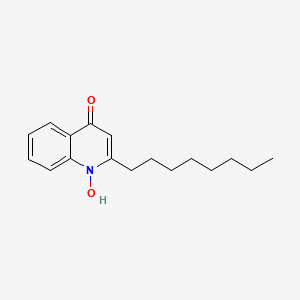
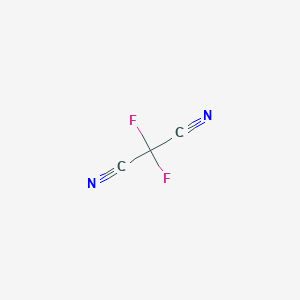
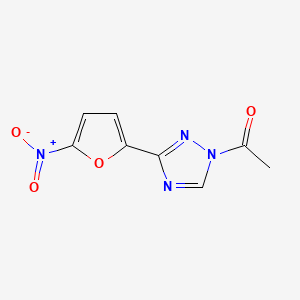
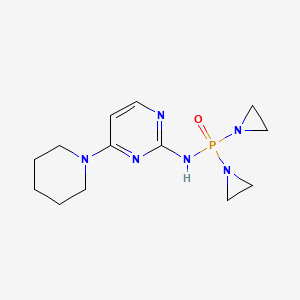

![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
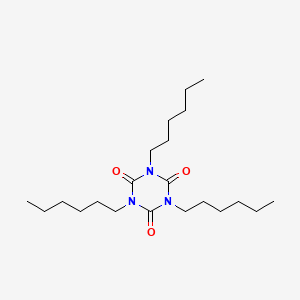

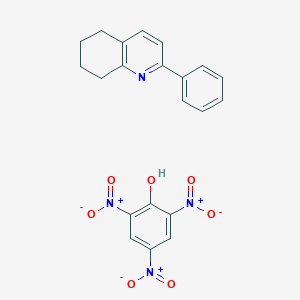
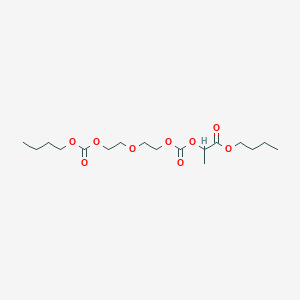
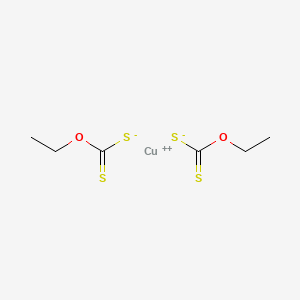
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
